4-Methoxybenzylidene triphenylphosphorane
Overview
Description
4-Methoxybenzylidene triphenylphosphorane: is an organophosphorus compound with the molecular formula C26H23OP . It is a member of the phosphorane family, characterized by the presence of a phosphorus atom bonded to four phenyl groups and one methoxybenzylidene group. This compound is commonly used in organic synthesis, particularly in the Wittig reaction, where it serves as a ylide to form alkenes from aldehydes and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxybenzylidene triphenylphosphorane can be synthesized through a two-step process starting from triphenylphosphine. The first step involves the P-alkylation of triphenylphosphine with 4-methoxybenzyl chloride to form the corresponding phosphonium salt. The second step involves the deprotonation of the phosphonium salt using a strong base such as sodium hydride or butyllithium to yield the desired ylide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzylidene triphenylphosphorane primarily undergoes the Wittig reaction, a type of substitution reaction where it reacts with aldehydes or ketones to form alkenes. This reaction is facilitated by the formation of a betaine intermediate, which subsequently eliminates triphenylphosphine oxide to yield the desired alkene .
Common Reagents and Conditions:
Reagents: Aldehydes or ketones, strong bases (e.g., sodium hydride, butyllithium)
Conditions: Typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether, under inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference.
Major Products: The major products of the Wittig reaction involving this compound are alkenes, with the specific structure depending on the aldehyde or ketone used as the reactant .
Scientific Research Applications
4-Methoxybenzylidene triphenylphosphorane has several applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds through the Wittig reaction.
Medicinal Chemistry: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Employed in the preparation of conjugated polymers and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-methoxybenzylidene triphenylphosphorane in the Wittig reaction involves the formation of a betaine intermediate. The ylide reacts with the carbonyl compound (aldehyde or ketone) to form the betaine, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide .
Comparison with Similar Compounds
Methoxymethylenetriphenylphosphorane: Another Wittig reagent used for homologization of aldehydes and ketones to extended aldehydes.
Benzylidenetriphenylphosphorane: Similar structure but lacks the methoxy group, affecting its reactivity and selectivity in Wittig reactions.
Uniqueness: 4-Methoxybenzylidene triphenylphosphorane is unique due to the presence of the methoxy group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific synthetic applications where electronic effects are crucial .
Properties
IUPAC Name |
(4-methoxyphenyl)methylidene-triphenyl-λ5-phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23OP/c1-27-23-19-17-22(18-20-23)21-28(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-21H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWXTNDORACTIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23OP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378612 | |
Record name | 4-METHOXYBENZYLIDENE TRIPHENYLPHOSPHORANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21960-26-9 | |
Record name | 4-METHOXYBENZYLIDENE TRIPHENYLPHOSPHORANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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